molecular formula C17H16ClN3O2 B4200878 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B4200878
M. Wt: 329.8 g/mol
InChI Key: OVGDNUNYHVFZIQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents. These reactions can lead to the formation of halogenated or nitrated products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment.

Scientific Research Applications

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug development and medicinal chemistry studies.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring.

    1-(3-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine: This compound has a different substitution pattern on the aromatic ring, which can lead to variations in its chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-6-11(8-16(15)23-2)14-10-20-21(17(14)19)13-5-3-4-12(18)9-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGDNUNYHVFZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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